

Spectroscopic Characterization of 4-Chloro-2-methoxy-6-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylpyrimidine

Cat. No.: B1356628

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Abstract: This technical guide provides a summary of the available spectroscopic information for the compound **4-Chloro-2-methoxy-6-methylpyrimidine** (CAS No. 97041-37-7). Due to the absence of publicly available experimental spectroscopic data (NMR, IR, MS), this document presents predicted Nuclear Magnetic Resonance (NMR) data to aid researchers. Furthermore, detailed, standardized experimental protocols for acquiring ^1H NMR, ^{13}C NMR, FT-IR, and EI-MS data for this and similar small organic molecules are provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

4-Chloro-2-methoxy-6-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications. The precise structural elucidation of such molecules is fundamental for understanding their chemical reactivity, biological function, and for quality control purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This document serves as a technical resource, compiling predicted spectroscopic data and outlining the standard methodologies for the experimental characterization of **4-Chloro-2-methoxy-6-methylpyrimidine**.

Spectroscopic Data

As of the date of this document, a comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental NMR, IR, or MS spectra for **4-Chloro-2-methoxy-6-methylpyrimidine**. The data presented in this section is therefore based on computational predictions and should be used as a reference for the design of future experiments and for the preliminary interpretation of newly acquired data.

2.1. Predicted Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR chemical shifts for **4-Chloro-2-methoxy-6-methylpyrimidine** have been predicted using online computational tools. These predictions are based on established algorithms and large databases of known chemical shifts. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ^1H NMR Data for **4-Chloro-2-methoxy-6-methylpyrimidine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
-CH ₃ (at C6)	2.45	Singlet
-OCH ₃ (at C2)	4.03	Singlet
Pyrimidine H (at C5)	6.85	Singlet

Table 2: Predicted ^{13}C NMR Data for **4-Chloro-2-methoxy-6-methylpyrimidine**

Carbon Atom	Predicted Chemical Shift (ppm)
-CH ₃ (at C6)	24.5
-OCH ₃ (at C2)	55.0
C5	112.1
C4	161.8
C6	170.2
C2	171.5

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring high-quality spectroscopic data for a solid organic compound such as **4-Chloro-2-methoxy-6-methylpyrimidine**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

- Weigh approximately 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[\[1\]](#)
- Transfer the sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[\[1\]](#) The choice of solvent should be based on the sample's solubility.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[\[1\]](#)
- For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can often reference the spectrum to the residual solvent signal.[\[1\]](#)

3.1.2. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A 45° pulse is often used for routine spectra to allow for a shorter relaxation delay.^[2]
- For ^{13}C NMR, a standard single-pulse experiment with proton decoupling is typically used.^[2] ^[3] A 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient for small molecules.^[4]
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different types of protons.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, several preparation methods can be used. The thin solid film method is often convenient.^[5]

- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).^[5]
- Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.^[5]
- Using a pipette, apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.^[5]
- Place the salt plate in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
- Acquire the sample spectrum. The typical mid-IR range is 4000-400 cm⁻¹.
- Clean the salt plate thoroughly with an appropriate solvent after the measurement.^[5]

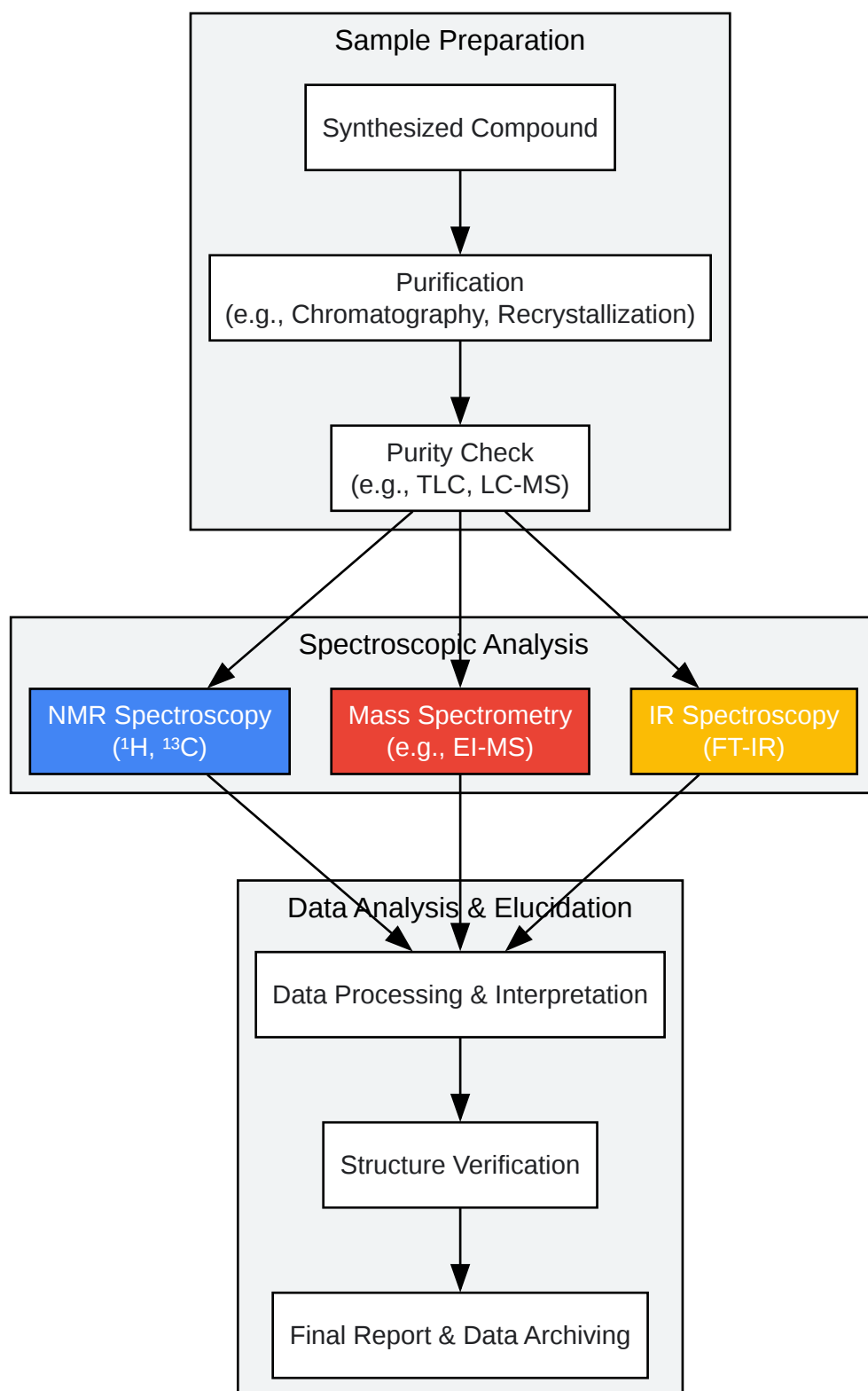
3.3. Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile organic molecules.^{[6][7][8]}

- Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solids or via a gas chromatograph (GC-MS).^[7]
- In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).^{[8][9]}
- This causes the molecule to ionize and often fragment in a reproducible manner.^{[8][10]}
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which shows the relative intensity of each m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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